4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring and a triethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Triethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a triethoxyphenyl derivative, often using a coupling reagent.
Attachment of the Benzamide Core: The final step involves the reaction of the intermediate with an ethylsulfonyl benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The triethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the triethoxyphenyl group.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activity.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the triethoxyphenyl group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl Derivatives: These compounds share a similar phenyl group but differ in the substituents attached to the phenyl ring.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents can be compared to highlight the unique properties of 4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Uniqueness
The combination of the ethylsulfonyl group, the triethoxyphenyl group, and the oxadiazole ring in this compound provides a unique chemical structure that may result in distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-5-30-18-13-16(14-19(31-6-2)20(18)32-7-3)22-25-26-23(33-22)24-21(27)15-9-11-17(12-10-15)34(28,29)8-4/h9-14H,5-8H2,1-4H3,(H,24,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEDTCCATLVPFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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